molecular formula C14H9N3O2S3 B5022673 N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE

N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE

Cat. No.: B5022673
M. Wt: 347.4 g/mol
InChI Key: GDNVRAHAAZAORA-UHFFFAOYSA-N
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Description

N-[6-(Cyanosulfanyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzothiazole core substituted at the 6-position with a cyano sulfanyl (-SCN) group and a benzenesulfonamide moiety at the 2-position. The synthesis of such derivatives typically involves multi-step reactions, including cyclization, sulfonation, and substitution, with structural characterization via elemental analysis, UV, IR, and NMR spectroscopy.

Properties

IUPAC Name

[2-(benzenesulfonamido)-1,3-benzothiazol-6-yl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S3/c15-9-20-10-6-7-12-13(8-10)21-14(16-12)17-22(18,19)11-4-2-1-3-5-11/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNVRAHAAZAORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels in cells, and its inhibition can lead to disrupted cellular processes, particularly in cancer cells that rely on altered pH regulation for survival . The compound binds to the active site of the enzyme, preventing its normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with fluorinated benzothiazole-sulfonamide derivatives reported in recent studies. For example, N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[3-chloro-2-(3-nitrophenyl)-4-oxo-azetidin-1-yl]benzenesulfonamide (compounds 6–29 in ) features a fluorine atom at the 6-position of the benzothiazole ring and a substituted azetidinone-benzenesulfonamide group. Key differences include:

  • This may enhance interactions with biological targets (e.g., enzymes or microbial membranes) but could also affect metabolic stability.

Physicochemical Properties

A comparison of key properties is hypothesized based on structural analogs:

Property Target Compound Fluorinated Analogues
Molecular Weight ~365 g/mol (estimated) 450–500 g/mol
Substituent 6-SCN, 2-benzenesulfonamide 6-F, 7-substituted azetidinone
LogP (Predicted) ~2.8 (higher lipophilicity) ~2.0–2.5
Antimicrobial Activity Not reported (hypothesized moderate) Moderate to good (MIC: 8–64 µg/mL)

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